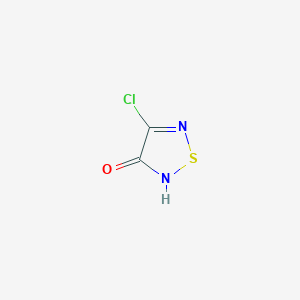

4-Chloro-1,2,5-thiadiazol-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,2,5-thiadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2OS/c3-1-2(6)5-7-4-1/h(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBZGQBBRQJXCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NSN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435926 | |

| Record name | 4-chloro-1,2,5-thiadiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88905-76-4, 5728-15-4 | |

| Record name | 4-chloro-1,2,5-thiadiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,2,5-thiadiazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 1,2,5-Thiadiazole Scaffold

An In-depth Technical Guide to 4-Chloro-1,2,5-thiadiazol-3-ol: Core Properties and Synthetic Utility

The 1,2,5-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, including its role as a hydrogen bond acceptor and a structurally constrained pharmacophore, have led to its incorporation into a wide array of biologically active molecules.[3] Compounds featuring this moiety exhibit diverse pharmacological activities, including antihypertensive, antimicrobial, and antiviral properties.[2][4]

Within this important class of compounds, this compound (CAS No: 88905-76-4) stands out as a particularly versatile and valuable synthetic intermediate.[5][6] Its bifunctional nature, possessing both a reactive hydroxyl group and a displaceable chloro substituent, allows for orthogonal chemical modifications. This guide provides a comprehensive overview of its fundamental properties, chemical reactivity, and strategic applications, with a focus on its pivotal role in the synthesis of advanced pharmaceutical agents.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. These parameters are critical for reaction planning, solvent selection, and purification strategies.

| Property | Value | Reference |

| CAS Number | 88905-76-4 | [5] |

| Molecular Formula | C₂HClN₂OS | [5] |

| Molecular Weight | 136.56 g/mol | [5] |

| Exact Mass | 135.95000 Da | [5] |

| Density | 2.061 g/cm³ | [5] |

| Boiling Point | 185.6°C at 760 mmHg | [5] |

| Flash Point | 66.1°C | [5] |

| Refractive Index | 1.81 | [5] |

| XLogP3 | 0.89710 | [5] |

| PSA (Polar Surface Area) | 74.25 Ų | [5] |

Structural and Tautomeric Considerations

Like many hydroxy-substituted nitrogen heterocycles, this compound can exist in tautomeric forms. The equilibrium between the hydroxy (enol) form and the keto form (4-chloro-1,2,5-thiadiazol-3(2H)-one) is a critical consideration, as it can influence reactivity and biological interactions.[7][8] The predominant tautomer can be influenced by the solvent environment; the enol form may be favored in non-polar solvents, while the keto form may dominate in polar aprotic solvents.[7][8][9]

Caption: Keto-enol tautomerism of the title compound.

Predicted Spectroscopic Signatures

While specific experimental spectra require acquisition, the expected spectroscopic features can be predicted based on the molecular structure.

-

¹H-NMR: A single, broad signal for the hydroxyl proton (-OH) is expected. Its chemical shift would be highly dependent on the solvent and concentration. In the keto tautomer, a signal for the N-H proton would be observed instead.

-

¹³C-NMR: Two distinct signals for the carbon atoms of the thiadiazole ring are anticipated. The carbon bearing the hydroxyl group (C-OH) would appear at a different chemical shift than the carbon bearing the chlorine atom (C-Cl). The presence of both keto and enol forms in solution could lead to the appearance of additional signals corresponding to the carbonyl carbon.[7]

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the enol form and a potential C=O stretch if the keto form is present. Vibrations corresponding to C=N and C-Cl bonds within the heterocyclic ring would also be observable.[10]

-

Mass Spectrometry: The molecular ion peak [M]+ would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would be used to validate the elemental composition.[11]

Part 2: Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The electron-withdrawing nature of the thiadiazole ring activates the C4 position for nucleophilic attack, making the chlorine atom a good leaving group.[6]

Caption: Reactivity map of this compound.

Nucleophilic Substitution at the Chloro-Position

The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles.[6] This reaction is the cornerstone of its use as a building block for creating diverse derivatives.

-

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) displaces the chloride to form 4-alkoxy-1,2,5-thiadiazol-3-ols. This is a common strategy to introduce ether linkages.[6]

-

Amination: Amines can displace the chlorine to yield 4-amino-1,2,5-thiadiazol-3-ol derivatives. This is exemplified in the synthesis of Timolol, where a morpholine moiety is introduced via this reaction pathway on a related precursor.[6][12]

Reactions of the Hydroxyl Group

The hydroxyl group at the C3 position offers another site for functionalization, typically through etherification or esterification.[6]

-

Etherification: The hydroxyl group can be deprotonated with a base and reacted with alkyl halides. A strategically vital example is the reaction with epichlorohydrin, which forms a key epoxide intermediate for the synthesis of beta-blockers like Timolol.[13]

-

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base converts the hydroxyl group into an ester, providing a means to introduce a wide range of functionalities.[6]

Part 3: Application in Drug Development - The Synthesis of (S)-Timolol

A prominent application of the 1,2,5-thiadiazole scaffold is in the synthesis of Timolol, a non-selective beta-adrenergic blocker used to treat glaucoma and hypertension.[6][12] this compound serves as a precursor to a key intermediate, 3-chloro-4-morpholino-1,2,5-thiadiazole.[12] The synthesis highlights the strategic use of the scaffold's reactivity.

Caption: Simplified synthetic workflow for (S)-Timolol.

This pathway demonstrates how the chloro-substituent is first displaced by morpholine, followed by subsequent functionalization at the other ring position (which would be derived from the hydroxyl group of the parent compound after hydrolysis) to build the final drug molecule.[12][13]

Part 4: Experimental Methodologies

The following protocols are representative methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Cyclization of Cyanoformamide

This protocol is adapted from general methods for synthesizing 3-chloro-4-hydroxy-1,2,5-thiadiazoles.[14]

Objective: To synthesize this compound via oxidative cyclization.

Materials:

-

Cyanoformamide

-

Sulfur monochloride (S₂Cl₂) or Sulfur dichloride (SCl₂)

-

Inert solvent (e.g., Dichloromethane, Toluene)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve cyanoformamide in the inert solvent.

-

Scientist's Note: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture, which can hydrolyze the sulfur chloride reactant.

-

-

Reagent Addition: Cool the solution in an ice bath. Slowly add sulfur monochloride or sulfur dichloride dropwise via the dropping funnel.

-

Scientist's Note: The reaction is exothermic. Slow, controlled addition is essential to manage the reaction temperature and prevent runaway reactions or the formation of byproducts.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it over ice-water. If necessary, acidify with HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Analytical Workflow for Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

-

Purity Assessment (HPLC):

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Detection: UV detector at 254 nm.

-

Analysis: The purity is determined by the peak area percentage of the main product peak.

-

-

Identity Confirmation (LC-MS):

-

System: Couple the HPLC system to a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS).

-

Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

-

Analysis: Confirm the presence of the [M+H]⁺ and/or [M-H]⁻ ions corresponding to the calculated exact mass (135.95 Da).[5]

-

-

Structural Elucidation (NMR):

-

System: Bruker Avance 400 MHz spectrometer or equivalent.

-

Solvent: DMSO-d₆ or CDCl₃.

-

Experiments: Record ¹H, ¹³C, and DEPT-135 spectra.

-

Analysis: Correlate the observed chemical shifts with the predicted signals for the proposed structure, paying close attention to the hydroxyl proton and the two distinct aromatic carbons of the thiadiazole ring.[6]

-

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic building block with significant potential for drug discovery and development. Its well-defined reactivity at both the chloro and hydroxyl positions allows for controlled, stepwise functionalization. The successful application of this intermediate in the synthesis of blockbuster drugs like Timolol underscores its importance and provides a compelling rationale for its continued exploration in the design of novel therapeutic agents. This guide has outlined its core properties and provided a framework for its synthesis and application, empowering researchers to leverage this versatile scaffold in their scientific endeavors.

References

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2023). Molecules. Retrieved from [Link]

-

Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. Retrieved from [Link]

-

Mali, S. N., & Pandey, A. (2021). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening, 24(5). Retrieved from [Link]

-

An overview of biological activities of thiadiazole derivatives. (2024). ResearchGate. Retrieved from [Link]

-

Mali, S. N., & Pandey, A. (2022). 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. Combinatorial Chemistry & High Throughput Screening, 25(5), 771-787. Retrieved from [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. Retrieved from [Link]

-

Specifications of this compound - Capot Chemical. (n.d.). Retrieved from [Link]

-

Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. A novel one-pot synthesis of N-substituted indole-2-thiols. (2007). Journal of the Serbian Chemical Society. Retrieved from [Link]

-

Keto-enol tautomerism and intramolecular hydrogen bonds in NTBD. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Chloro-4-morpholino-1,2,5-thiadiazole: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved from [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. Retrieved from [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). MDPI. Retrieved from [Link]

-

3-Chloro-4-morpholino-1,2,5-thiadiazole | C6H8ClN3OS | CID 121645 - PubChem. (n.d.). Retrieved from [Link]

- US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents. (n.d.).

-

Keto-enol tautomerism in the development of new drugs. (2023). Frontiers in Chemistry. Retrieved from [Link]

- US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents. (n.d.).

-

1, 3, 4-Thiadiazoles: An Overview - Gavin Publishers. (2018). Retrieved from [Link]

-

structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. (2016). ResearchGate. Retrieved from [Link]

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. Retrieved from [Link]

-

Structure of 3-chloro-4-fluoro-1,2,5-thiadiazole and numbering of atoms. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. (2025). ResearchGate. Retrieved from [Link]

-

Thiadiazoles and Their Properties. (2021). ISRES. Retrieved from [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 88905-76-4 | Benchchem [benchchem.com]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]

- 9. [PDF] Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]

- 14. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

Whitepaper: Structural Elucidation of 4-Chloro-1,2,5-thiadiazol-3-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive identification of a chemical structure is the bedrock of all subsequent research and development, from mechanistic studies to pharmaceutical applications. This guide provides a comprehensive, methodology-focused walkthrough for the structural elucidation of 4-chloro-1,2,5-thiadiazol-3-ol (CAS No: 88905-76-4), a key heterocyclic intermediate.[1][2] We move beyond a simple listing of techniques to explain the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section details the causality behind experimental choices, provides field-tested protocols, and interprets the anticipated data, culminating in an unambiguous structural confirmation. This document is designed to serve as a practical and authoritative reference for scientists engaged in the characterization of novel or complex heterocyclic compounds.[3][4][5]

Introduction: The Strategic Imperative of Structural Verification

Heterocyclic compounds, cyclic structures containing at least one non-carbon atom in the ring, form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[3][4][6] The 1,2,5-thiadiazole ring system, a five-membered ring with two nitrogen atoms and one sulfur atom, is a prevalent scaffold in medicinal chemistry.[7] Our target molecule, this compound, with the molecular formula C₂HClN₂OS and a molecular weight of 136.56 g/mol , is a valuable synthetic intermediate.[1][8][9] Its reactivity is largely dictated by the chloro and hydroxyl functional groups, making it a versatile building block.[1]

The process of structure elucidation is not a linear checklist but an integrated analytical strategy. Each technique provides a unique piece of the molecular puzzle. When combined, they offer a self-validating system that confirms connectivity, composition, and functional groups, leaving no room for ambiguity. This guide will follow the logical workflow an analytical scientist would employ to confirm the structure of a newly synthesized or procured batch of this compound.

Caption: Logical workflow for spectroscopic structure elucidation.

It is also critical to recognize that this compound can exist in tautomeric equilibrium with its keto form, 4-chloro-1,2,5-thiadiazol-3(2H)-one. The spectroscopic data will collectively provide insight into the predominant form under the analysis conditions.

Caption: Tautomeric equilibrium of the target compound.

Mass Spectrometry: The First Definitive Proof

Objective: To determine the molecular weight and confirm the elemental formula (C₂HClN₂OS).

Causality and Principle: Mass spectrometry is the gold standard for determining molecular mass. The technique ionizes the sample molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio. For organic compounds containing halogen atoms like chlorine, MS provides a unique isotopic signature that serves as a powerful validation tool.[10][11] Naturally occurring chlorine exists as two primary isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any molecule containing one chlorine atom will exhibit two molecular ion peaks: a primary peak (M+) and a secondary peak at two mass units higher (M+2), with a relative intensity ratio of approximately 3:1.[10]

Anticipated Results for this compound:

-

Molecular Ion (M+): A peak corresponding to the mass of the molecule with the ³⁵Cl isotope (C₂H³⁵ClN₂OS) at m/z ≈ 135.95.

-

Isotope Peak (M+2): A peak corresponding to the mass of the molecule with the ³⁷Cl isotope (C₂H³⁷ClN₂OS) at m/z ≈ 137.95.

-

Intensity Ratio: The relative intensity of the M+ peak to the M+2 peak will be approximately 100:32 (or ~3:1).

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup: Use a standard EI-MS instrument. The electron ionization energy is typically set to 70 eV.

-

Introduction: Introduce the sample into the ion source, usually via a direct insertion probe or GC inlet.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-250).

-

Data Analysis: Identify the molecular ion cluster and measure the m/z values and relative intensities of the M+ and M+2 peaks.

Data Interpretation Summary

| Parameter | Expected Value | Confirmation |

| Molecular Ion (M+) | m/z ~136 | Corresponds to C₂H³⁵ClN₂OS |

| Isotope Peak (M+2) | m/z ~138 | Corresponds to C₂H³⁷ClN₂OS |

| M+ / M+2 Ratio | ~3:1 | Confirms the presence of one chlorine atom |

The observation of this characteristic isotopic pattern provides unequivocal evidence for both the molecular weight and the presence of a single chlorine atom, thereby validating the proposed molecular formula.

Infrared Spectroscopy: Identifying the Key Functional Groups

Objective: To identify the functional groups present, specifically the hydroxyl (-OH) group and the thiadiazole ring system.

Causality and Principle: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[12] Specific bonds and functional groups absorb at characteristic frequencies (wavenumbers), making the resulting spectrum a molecular "fingerprint." For our target, we are particularly interested in the O-H stretch of the alcohol and the C=N and N-N stretches within the heterocyclic ring.[13] The presence or absence of a strong C=O stretch can also provide evidence for the keto-enol tautomerism.

Anticipated Results for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3500 | Broad, strong |

| C=N Stretch | Thiadiazole Ring | 1600 - 1650 | Medium to sharp |

| N-S or C-S Stretch | Thiadiazole Ring | 800 - 1000 | Fingerprint region |

| C=O Stretch (if keto form present) | Carbonyl | 1680 - 1720 | Strong, sharp |

Note: The exact positions can vary based on hydrogen bonding and the solid/liquid state of the sample.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the dry compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectrum Recording: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[12]

Data Interpretation: The presence of a strong, broad absorption band in the 3200-3500 cm⁻¹ region is a clear indicator of the O-H group.[14] The observation of bands in the 1600-1650 cm⁻¹ range supports the C=N bonds within the thiadiazole ring structure.[13] A significant peak around 1700 cm⁻¹ would suggest a notable presence of the keto tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Objective: To map the carbon-hydrogen framework of the molecule, confirming the number and environment of carbon and hydrogen atoms.[1]

Causality and Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[12] When placed in a strong magnetic field, nuclei like ¹H (proton) and ¹³C can absorb radiofrequency energy at specific frequencies. This "chemical shift" is highly sensitive to the local electronic environment, providing detailed information about the atom's position within the molecule.

¹H NMR Spectroscopy

Anticipated Results: The structure of this compound contains only one hydrogen atom, which is part of the hydroxyl group.

-

Signal: A single, broad singlet is expected for the -OH proton.

-

Chemical Shift (δ): The position of this peak is highly variable (typically δ 5-10 ppm in DMSO-d₆) as it depends on concentration, temperature, and solvent due to hydrogen bonding.

-

D₂O Exchange: This is a critical validation step. After adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the -OH proton will exchange with deuterium (O-H → O-D). Since deuterium is not observed in ¹H NMR, the peak will disappear.[14] This definitively proves the signal is from an exchangeable proton like an -OH.

¹³C NMR Spectroscopy

Anticipated Results: The molecule has two carbon atoms, both part of the thiadiazole ring. They are in different chemical environments due to the different substituents (-Cl and -OH).

-

Signals: Two distinct signals are expected in the spectrum.

-

Chemical Shift (δ): Both carbons are part of a heteroaromatic system and are attached to electronegative atoms. Their chemical shifts are expected to be significantly downfield. For 1,2,5-thiadiazole derivatives, these carbons typically resonate in the δ 130-170 ppm range.[15][16] The carbon attached to the hydroxyl/oxo group (C3) is expected to be further downfield than the carbon attached to the chlorine (C4).

Predicted ¹³C Chemical Shifts

| Carbon Atom | Environment | Expected Chemical Shift (δ, ppm) |

| C3 | C-OH / C=O | ~155 - 170 |

| C4 | C-Cl | ~140 - 155 |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (DMSO-d₆ is an excellent choice for compounds with hydroxyl groups) in a clean NMR tube.[12]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-5 seconds.[12]

-

Adjust the number of scans to achieve an adequate signal-to-noise ratio.

-

-

D₂O Exchange: Add one drop of D₂O to the tube, shake gently, and re-acquire the ¹H NMR spectrum to confirm the disappearance of the -OH peak.

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. This removes splitting from attached protons, simplifying the spectrum to one peak per unique carbon.

-

Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.[12] A larger number of scans is required compared to ¹H NMR.

-

-

Data Analysis: Integrate the peaks (for ¹H) and record the chemical shifts (for both ¹H and ¹³C), comparing them to expected values.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved through the synergistic interpretation of multiple spectroscopic techniques.

-

Mass Spectrometry confirms the molecular formula C₂HClN₂OS via the molecular weight and the characteristic 3:1 isotopic pattern of a single chlorine atom.

-

IR Spectroscopy provides definitive evidence for the key functional groups, primarily the hydroxyl (-OH) group, and confirms the presence of the thiadiazole ring.

-

¹H NMR Spectroscopy identifies the single, exchangeable hydroxyl proton, confirming its presence and distinguishing it from any C-H protons.

-

¹³C NMR Spectroscopy confirms the carbon backbone of the molecule, showing two distinct carbon environments consistent with the substituted thiadiazole ring.

When combined, these self-validating pieces of evidence lead to the unequivocal confirmation of the structure as this compound. This rigorous analytical approach ensures the identity and purity of the material, providing the necessary confidence for its use in further research and development.

References

- Benchchem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Retrieved from [Link]

-

Grudzinski, W., et al. (2022). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). The physical properties and FT-IR spectral data cm-1 of synthesized compounds 1a-d and 2a-d. Retrieved from [Link]

-

University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Retrieved from [Link]

-

Grzybowski, M., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. PMC - NIH. Retrieved from [Link]

-

Britannica. (n.d.). Heterocyclic compound. Retrieved from [Link]

-

Wiley-VCH. (n.d.). The Structure of Heterocyclic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Shainyan, B. A. (2020). Structural and Conformational Aspects in the Chemistry of Heterocycles. PubMed. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 1,2,5-Thiadiazole. Retrieved from [Link]

-

MDPI. (2021, August 11). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Retrieved from [Link]

Sources

- 1. This compound | 88905-76-4 | Benchchem [benchchem.com]

- 2. This compound/CAS:88905-76-4-HXCHEM [hxchem.net]

- 3. Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts | Britannica [britannica.com]

- 4. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 5. Structural and Conformational Aspects in the Chemistry of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. 1,2,5-Thiadiazole | C2H2N2S | CID 559537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. capotchem.com [capotchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

4-Chloro-1,2,5-thiadiazol-3-ol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Chloro-1,2,5-thiadiazol-3-ol (CAS Number: 5728-15-4), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document will explore its chemical properties, synthesis, reactivity, and applications, offering scientifically sound insights and detailed protocols to aid researchers in their work.

Introduction: The Versatility of the 1,2,5-Thiadiazole Core

The 1,2,5-thiadiazole ring is a five-membered aromatic system that has garnered considerable attention in pharmaceutical research.[1][2] Its unique electronic structure and stability make it a valuable scaffold in the design of novel therapeutic agents.[1][2] Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] this compound, in particular, serves as a key building block for the synthesis of more complex molecules due to its reactive functional groups.[5] This guide will provide a detailed exploration of this important compound.

Physicochemical Properties and Structural Analysis

A fundamental understanding of the physicochemical characteristics of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5728-15-4[6] |

| Molecular Formula | C₂HClN₂OS[6][7] |

| Molecular Weight | 136.56 g/mol [6][7][8] |

| Appearance | Solid |

| Boiling Point | 185.6 °C at 760 mmHg[7] |

| Density | 2.061 g/cm³[7] |

| Flash Point | 66.1 °C[7] |

Structural Elucidation: The precise structure of this compound and its derivatives is critical for understanding its reactivity and biological activity. Modern analytical techniques are indispensable for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the chemical environment of the atoms within the molecule, providing definitive structural confirmation.[5]

-

Mass Spectrometry (MS): This technique is routinely used to confirm the molecular weight and elemental composition of newly synthesized thiadiazole compounds.[5]

-

Chromatographic Techniques: Methods such as HPLC and LC-MS are vital for assessing the purity of the compound and for isolating it from reaction mixtures.[5][6]

Synthesis and Purification: A Validated Approach

The synthesis of this compound can be achieved through various routes, often involving the cyclization of open-chain precursors.[9][10] One established method involves the reaction of cyanoformamide with a sulfur chloride, such as sulfur monochloride or sulfur dichloride, in a suitable organic solvent.[9]

Causality in Experimental Design: The choice of reagents and reaction conditions is paramount for a successful synthesis. For instance, the use of sulfur monochloride in DMF at elevated temperatures has been shown to produce high yields of related thiadiazoles.[5] However, cleaner reactions, albeit with lower yields, have been reported using thionyl chloride in solvents like THF or acetonitrile.[5] This highlights the trade-off between yield and purity that must often be considered in synthetic chemistry.

Experimental Protocol: General Synthesis of 4-Substituted-3-chloro-1,2,5-thiadiazoles

This protocol provides a general framework for the synthesis of 4-substituted-3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes.

Materials:

-

Monosubstituted glyoxime

-

Sulfur monochloride (S₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous ammonia

Procedure:

-

Reaction Setup: Dissolve the monosubstituted glyoxime in dichloromethane in a reaction vessel.

-

Cyclization: Add sulfur monochloride to the solution and stir at room temperature.

-

Work-up: Upon completion of the reaction, treat the mixture with aqueous ammonia.

-

Purification: The resulting 4-substituted-3-chloro-1,2,5-thiadiazole can be purified using standard techniques such as column chromatography.

Diagram 1: General Synthesis Workflow

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isres.org [isres.org]

- 3. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]

- 4. japsonline.com [japsonline.com]

- 5. This compound | 88905-76-4 | Benchchem [benchchem.com]

- 6. 5728-15-4|this compound|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. capotchem.com [capotchem.com]

- 9. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol from starting materials

An In-depth Technical Guide to the Synthesis of 4-Chloro-1,2,5-thiadiazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in contemporary medicinal and synthetic chemistry. Its unique electronic properties and versatile reactivity render it an invaluable intermediate in the synthesis of a wide array of pharmaceutical agents, most notably the beta-blocker Timolol, which is utilized in the management of glaucoma and hypertension.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters. The methodologies discussed herein are grounded in established literature and are designed to be both reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.

Introduction: The Significance of this compound

The 1,2,5-thiadiazole ring system is a unique heterocyclic motif that has garnered significant attention in the field of drug discovery due to its interesting physicochemical properties and biological activities.[3] The introduction of a chloro and a hydroxyl substituent at the 3 and 4 positions, respectively, of the thiadiazole ring imparts a dual reactivity to the molecule. The chlorine atom serves as a good leaving group, amenable to nucleophilic substitution, while the hydroxyl group can undergo a variety of transformations, including etherification and esterification.[1] This inherent reactivity makes this compound a versatile scaffold for the construction of more complex molecular architectures with desired pharmacological profiles.

This guide will explore the most direct and efficient synthetic strategies for the preparation of this key intermediate, providing the necessary technical details for its successful synthesis in a laboratory setting.

Synthetic Strategies and Mechanisms

The synthesis of this compound can be broadly approached via two main strategies: a direct, one-pot synthesis from an acyclic precursor, and a two-step approach involving the synthesis of a dichlorinated intermediate followed by selective hydrolysis.

Direct Synthesis from Cyanoformamide

The most direct and patented method for the synthesis of this compound involves the reaction of cyanoformamide with a sulfur chloride reagent, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂).[4]

Mechanism: The reaction proceeds through a complex cyclization-chlorination cascade. While the exact mechanism is not fully elucidated in the provided literature, a plausible pathway involves the initial reaction of the amide and nitrile functionalities of cyanoformamide with the sulfur chloride reagent to form the heterocyclic ring. The sulfur chloride, being a chlorinating agent as well, is responsible for the in-situ chlorination of the thiadiazole ring.

Causality of Experimental Choices:

-

Starting Material: Cyanoformamide is an ideal starting material as it already contains the requisite N-C-C-N backbone for the formation of the 1,2,5-thiadiazole ring.

-

Reagent: Sulfur monochloride and sulfur dichloride are effective reagents for both the formation of the thiadiazole ring from 1,2-diamino compounds or their equivalents and for chlorination.[1] The choice between S₂Cl₂ and SCl₂ may influence the reaction conditions and yield.

-

Solvent: The reaction is typically carried out in an inert organic solvent, such as benzene, to ensure proper mixing and temperature control.[4]

Detailed Experimental Protocols

Protocol 1: Direct Synthesis of this compound from Cyanoformamide

This protocol is adapted from the procedure described in US Patent 3,564,000 A.[4]

Materials:

-

Cyanoformamide

-

Sulfur dichloride (SCl₂) or Sulfur monochloride (S₂Cl₂)

-

Benzene (or a suitable inert solvent)

-

Water

-

Ice

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser

-

Heating mantle or oil bath

-

Ice bath

-

Distillation apparatus

-

Separatory funnel

-

Filtration apparatus

-

Drying agent (e.g., magnesium sulfate)

Procedure:

-

In a three-necked round-bottom flask, prepare a solution of sulfur dichloride (0.4 moles) in 40 ml of benzene.

-

While stirring, add 7.0 grams (0.1 moles) of cyanoformamide to the solution at room temperature.

-

Heat the reaction mixture to 60°C and continue stirring for five hours.

-

After the reaction is complete, cool the mixture and carefully pour it into 300 ml of ice water.

-

Filter the mixture and separate the benzene layer from the filtrate.

-

Wash the aqueous layer with two 50 ml portions of benzene.

-

Combine all the benzene extracts and wash them with water.

-

Dry the benzene solution over magnesium sulfate and then evaporate the solvent under reduced pressure.

-

The resulting residue, which is predominantly 3-chloro-4-hydroxy-1,2,5-thiadiazole, can be further purified by recrystallization from water to yield the pure product.

Data Summary:

| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield | Melting Point |

| Cyanoformamide | Sulfur dichloride | Benzene | 60°C | 5 hours | This compound | Not specified | 112°C |

Two-Step Synthesis via 3,4-Dichloro-1,2,5-thiadiazole

This approach involves the initial synthesis of 3,4-dichloro-1,2,5-thiadiazole, followed by a selective nucleophilic substitution of one chlorine atom with a hydroxyl group.

This protocol is based on the procedure described in US Patent 3,115,497 A for the synthesis of 3,4-dichloro-1,2,5-thiadiazole from cyanogen and sulfur dichloride.[5]

Materials:

-

Cyanogen (gas)

-

Sulfur dichloride (SCl₂)

-

Dimethylformamide (DMF)

-

Tetraethylammonium chloride (or another chloride ion source)

Procedure:

-

Dissolve sulfur dichloride in dimethylformamide in a suitable reactor.

-

Add a catalytic amount of tetraethylammonium chloride.

-

Bubble cyanogen gas through the solution while maintaining the temperature between 20-150°C. The reaction is exothermic, so cooling may be necessary.

-

After the reaction is complete, the 3,4-dichloro-1,2,5-thiadiazole can be isolated by distillation.

The selective hydrolysis of one chloro group can be achieved by reacting 3,4-dichloro-1,2,5-thiadiazole with a stoichiometric amount of a base, such as sodium hydroxide, in a suitable solvent system. The reactivity of the two chlorine atoms might be different enough to allow for selective monosubstitution under controlled conditions.

Conceptual Procedure:

-

Dissolve 3,4-dichloro-1,2,5-thiadiazole in a suitable solvent (e.g., a mixture of DMSO and water).

-

Slowly add one equivalent of a base (e.g., NaOH solution) at a controlled temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the product by crystallization or chromatography.

Note: The conditions for this selective hydrolysis would need to be carefully optimized to avoid the formation of the dihydroxy-substituted by-product.

Visualization of Synthetic Pathways

Diagram 1: Direct Synthesis of this compound

Caption: One-pot synthesis from cyanoformamide.

Diagram 2: Two-Step Synthesis Pathway

Caption: Two-step synthesis via a dichloro-intermediate.

Conclusion

The synthesis of this compound is a critical process for the advancement of various research and development endeavors in the pharmaceutical industry. The direct synthesis from cyanoformamide offers an efficient and straightforward route to this valuable intermediate.[4] The two-step process, while more complex, provides an alternative pathway and highlights the versatile reactivity of the 1,2,5-thiadiazole core. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and successfully synthesize this compound, thereby facilitating the discovery and development of novel therapeutic agents.

References

-

MDPI. (2025-11-12). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]

-

ProQuest. The Synthesis of 1,2,5-Thiadiazole, Selected Derivatives, and the NMR Spectroscopy Determination of the Chloroform/4,5,6,7-Tetrahydro-2,1,3-Benzothiadiazole Association Constant in Cyclohexane. Retrieved from [Link]

-

MDPI. (2021-08-11). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,5-thiadiazoles. Retrieved from [Link]

-

ResearchGate. (2025-08-06). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. Retrieved from [Link]

-

Science of Synthesis. (n.d.). 1,2,5-Thiadiazoles and Related Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-1,2,5-Thiadiazole-3-Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation.

-

PubChem. (n.d.). 3-Chloro-1,2,5-thiadiazole. Retrieved from [Link]

-

Journal of Organic Chemistry. (2025-12-31). Facile One Pot Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles using Acid Halides via Diazo Intermediate Formation. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.

- Google Patents. (n.d.). US3391152A - Methods of preparing thiadiazoles.

Sources

- 1. This compound | 88905-76-4 | Benchchem [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 5. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]

Introduction: The Strategic Importance of the 1,2,5-Thiadiazole Scaffold

An In-Depth Technical Guide to 4-Chloro-1,2,5-thiadiazol-3-ol: A Cornerstone Intermediate in Pharmaceutical Synthesis

The 1,2,5-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1] This interest is not arbitrary; thiadiazole isomers and their derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4][5][6] The unique electronic properties conferred by the sulfur and nitrogen heteroatoms make this ring system a privileged structure in drug design. It acts as a versatile pharmacophore that can be strategically functionalized to modulate biological activity and pharmacokinetic properties.

This guide focuses on a particularly valuable derivative: this compound. This compound is not merely an academic curiosity but a pivotal building block in industrial pharmaceutical synthesis. Its importance is highlighted by its role as a key intermediate in the manufacture of Timolol, a widely prescribed beta-blocker used in the management of glaucoma and hypertension.[7][8] Understanding the nomenclature, properties, synthesis, and reactivity of this molecule is therefore essential for researchers and professionals engaged in drug discovery and process development.

Part 1: Nomenclature, Tautomerism, and Physicochemical Profile

A precise understanding of a molecule begins with its unambiguous identification. For this compound, this is complicated by the potential for keto-enol tautomerism.

IUPAC Name and Synonyms

The formally accepted IUPAC name for this compound is This compound . However, due to tautomerism, it can exist in equilibrium with its keto form, 4-Chloro-1,2,5-thiadiazol-3(2H)-one . This duality is reflected in its list of common synonyms.

-

Primary IUPAC Name: this compound

-

Synonyms:

-

CAS Numbers:

The existence of two CAS numbers likely reflects the registration of these distinct tautomeric forms. Researchers should be aware of both when conducting literature and database searches.

Tautomerism: The Hydroxy-Keto Equilibrium

The equilibrium between the aromatic alcohol (enol) form and the non-aromatic ketone (keto) form is a critical aspect of this molecule's chemistry. This relationship dictates its reactivity and potential interaction with biological targets.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These data are crucial for planning synthetic procedures, purification, and handling.

| Property | Value | Source |

| Molecular Formula | C₂HClN₂OS | [9][10] |

| Molecular Weight | 136.56 g/mol | [9][10] |

| Exact Mass | 135.95000 u | [9] |

| Density | 2.061 g/cm³ | [9] |

| Boiling Point | 185.6 °C at 760 mmHg | [9] |

| Flash Point | 66.1 °C | [9] |

| Refractive Index | 1.81 | [9] |

| XLogP3 | 0.89710 | [9] |

Part 2: Synthesis and Reactivity

The utility of this compound stems from its accessibility via synthesis and the versatile reactivity of its functional groups.

Core Synthesis Pathway

A direct and effective method for synthesizing the 3-chloro-4-hydroxy-1,2,5-thiadiazole core involves the reaction of cyanoformamide with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂).[13] This process, outlined in historical patent literature, provides a foundational route to this important intermediate.

Causality of Reagent Choice:

-

Cyanoformamide (H₂N-CO-CN): This starting material provides the necessary N-C-C-N backbone. The cyano and amide functionalities are at the correct oxidation states to react with the sulfur chloride reagent to form the thiadiazole ring.

-

Sulfur Monochloride (S₂Cl₂): This reagent serves as the source of the sulfur atom and facilitates the cyclization and chlorination. It is a powerful electrophile that reacts with the nucleophilic nitrogen atoms of the cyanoformamide derivative.

Caption: General synthesis of the this compound core.

Reactivity Profile: A Versatile Synthetic Hub

The synthetic value of this compound is rooted in the reactivity of its two distinct functional groups: the chloro substituent and the hydroxyl group.[7]

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is an excellent leaving group.[7] The electron-withdrawing nature of the thiadiazole ring activates this position towards nucleophilic attack. This allows for the straightforward introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, which is fundamental to creating libraries of derivatives for structure-activity relationship (SAR) studies.[7]

-

Reactions at the C3-Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or otherwise modified. For example, it can be reacted with epichlorohydrin, a key step in an alternative synthesis route for Timolol.[14]

This dual reactivity makes this compound a versatile building block for constructing more complex molecules with potential applications in medicinal chemistry.[7]

Part 3: Application in Drug Development - The Synthesis of Timolol

The most prominent industrial application of this compound and its derivatives is in the synthesis of the beta-blocker Timolol. A key intermediate in this process is 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine .[15][16][17]

Workflow: From Core Intermediate to Timolol Precursor

The synthesis leverages the high reactivity of the C4-chloro position. By reacting a related chloro-substituted precursor with morpholine, the morpholine moiety is introduced via a nucleophilic aromatic substitution reaction.[7] This forms the core structure required for Timolol.

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. mdpi.com [mdpi.com]

- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and biological activity of some 1, 3, 4-thiadiazol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 88905-76-4 | Benchchem [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. This compound/CAS:88905-76-4-HXCHEM [hxchem.net]

- 11. 5728-15-4|this compound|BLD Pharm [bldpharm.com]

- 12. capotchem.com [capotchem.com]

- 13. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 14. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]

- 15. 3-Chloro-4-morpholino-1,2,5-thiadiazole | C6H8ClN3OS | CID 121645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine [lgcstandards.com]

- 17. 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Spectroscopic and Structural Elucidation of 4-Chloro-1,2,5-thiadiazol-3-ol: A Technical Guide

Introduction: The Significance of the 1,2,5-Thiadiazole Scaffold

The 1,2,5-thiadiazole ring system is a vital heterocyclic motif in contemporary chemical research, recognized for its broad utility in medicinal chemistry, agrochemicals, and materials science.[1] Derivatives of this scaffold are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, marking them as "privileged structures" in drug discovery.[1] In the realm of materials science, their unique electronic properties as electron acceptors have positioned them as valuable building blocks for functional molecular materials in organic electronics.[1]

4-Chloro-1,2,5-thiadiazol-3-ol (CAS No: 88905-76-4) is a key intermediate in the synthesis of more complex molecules within this class. The presence of a reactive chlorine atom and a hydroxyl group on the thiadiazole ring provides versatile handles for synthetic transformations. The chlorine atom, in particular, is a good leaving group, making the 4-position susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.[1] This guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Molecular Structure and Key Features

To understand the spectroscopic data, it is crucial to first visualize the molecular structure and the electronic environment of each atom.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy

Due to the absence of protons directly attached to the thiadiazole ring, the ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by the signal from the hydroxyl proton.

| Expected Proton Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| -OH | 5.0 - 8.0 (broad) | Singlet (broad) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring the ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the two distinct carbon environments of the thiadiazole ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, sulfur, chlorine, and oxygen atoms. For 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, carbon signals from the ring typically appear in the 150–170 ppm range.[2] A similar, though slightly different, range can be anticipated for the parent thiadiazole.

| Expected Carbon Signal | Chemical Shift (δ) ppm | Notes |

| C-Cl | 145 - 155 | The carbon atom bonded to the electronegative chlorine atom is expected to be deshielded and appear downfield. |

| C-OH | 160 - 170 | The carbon atom attached to the hydroxyl group will be significantly deshielded due to the electronegativity of the oxygen atom. |

Experimental Protocol: ¹³C NMR Acquisition

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in singlet peaks for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the O-H, C=N, and C-Cl bonds, as well as fingerprint vibrations of the thiadiazole ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3400 (broad) | Strong | Characteristic broad absorption due to hydrogen bonding of the hydroxyl group.[1] |

| C=N Stretch | 1500 - 1550 | Medium-Strong | Associated with the stretching vibrations within the thiadiazole ring.[3] |

| C-Cl Stretch | 700 - 800 | Medium-Strong | The position can vary depending on the molecular environment. |

| Ring Vibrations | 1000 - 1400 | Medium-Weak | Complex series of bands in the fingerprint region, characteristic of the 1,2,5-thiadiazole ring. |

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure.

Expected Mass Spectrometric Data

-

Molecular Ion (M⁺): The exact mass of this compound (C₂HClN₂OS) is approximately 135.9498 g/mol .[4]

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. There will be two peaks, one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2)⁺, with a relative intensity ratio of approximately 3:1. This is a definitive indicator of the presence of one chlorine atom in the molecule.

Predicted Fragmentation

While a detailed fragmentation pathway requires experimental data, some logical fragmentation patterns can be predicted based on the structure. Electron ionization (EI) would likely lead to the fragmentation of the thiadiazole ring.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Utilize an electrospray ionization (ESI) source for soft ionization, which is likely to keep the molecular ion intact.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the isotopic distribution to confirm the elemental composition.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While direct experimental data for this specific compound is not widely published, a comprehensive analysis based on the known spectroscopic properties of related 1,2,5-thiadiazole derivatives allows for a reliable prediction of its spectral features. The ¹H NMR is expected to show a single broad peak for the hydroxyl proton. The ¹³C NMR should display two distinct signals for the ring carbons. The IR spectrum will be characterized by a broad O-H stretch and fingerprint vibrations of the C=N and C-Cl bonds and the thiadiazole ring. Finally, mass spectrometry will confirm the molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern. This multi-technique approach provides a self-validating system for the unambiguous structural elucidation of this important synthetic intermediate.

References

-

NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22. [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Perspectives on Chemical Sciences, 9, 146–160. [Link]

-

Structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

-

1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. MDPI. [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

-

Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. ResearchGate. [Link]

-

This compound - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

3-Chloro-4-morpholino-1,2,5-thiadiazole. PubChem. [Link]

-

Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole. ResearchGate. [Link]

-

3-(4-Chlorophenyl)pentanedioic acid. CAS Common Chemistry. [Link]

-

4-(4-CHLORO-1,2,5-THIADIAZOL-3-YL)PYRIDINE. FDA Global Substance Registration System. [Link]

-

This compound. PubChemLite. [Link]

-

This compound - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. [Link]

-

CAS No : 35271-74-0| Product Name : Baclofen - Impurity D. Pharmaffiliates. [Link]

Sources

The Unassuming Workhorse: A Technical Guide to the Reactivity of the 4-Chloro-1,2,5-thiadiazol-3-ol Ring System

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,5-thiadiazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, is a privileged motif in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and metabolic stability have led to its incorporation into a variety of biologically active compounds.[3][4] This in-depth technical guide focuses on the reactivity of a key derivative, 4-Chloro-1,2,5-thiadiazol-3-ol, a versatile building block that has proven instrumental in the synthesis of important pharmaceuticals. We will delve into the nuanced reactivity of this molecule, exploring the interplay of its chloro and hydroxyl functionalities and the inherent characteristics of the thiadiazole ring. This guide will provide researchers and drug development professionals with a comprehensive understanding of the synthetic potential of this unassuming yet powerful heterocyclic core.

Introduction to the 1,2,5-Thiadiazole Ring System

The 1,2,5-thiadiazole ring is an aromatic system, a property that imparts significant thermal stability.[5] Theoretical studies indicate that it possesses a higher degree of aromaticity than thiophene or pyrrole.[3] This aromaticity, however, does not render the ring inert. The presence of two electronegative nitrogen atoms and a sulfur atom results in an electron-deficient π-system, making the ring susceptible to nucleophilic attack, particularly when substituted with good leaving groups.[3] Electrophilic substitution on the thiadiazole ring itself is generally difficult.[6]

The subject of this guide, this compound, presents a fascinating case study in heterocyclic reactivity. The molecule possesses two key functional groups attached to the electron-deficient thiadiazole core: a reactive chlorine atom and a versatile hydroxyl group. This dual functionality allows for a wide range of chemical transformations, making it a highly valuable intermediate in organic synthesis.

Key Reactive Sites and Their Exploitation in Synthesis

The reactivity of this compound is dominated by the chemistry of its two functional groups, with the thiadiazole ring itself influencing and participating in these transformations.

Nucleophilic Aromatic Substitution at the C4 Position

The chlorine atom at the 4-position of the 1,2,5-thiadiazole ring is the primary site for nucleophilic attack. The electron-withdrawing nature of the heterocyclic system renders the C4 carbon electrophilic and facilitates the displacement of the chloride ion.[6] This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a diverse array of functionalities.

The general mechanism for the SNAr reaction on electron-deficient heterocycles proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. However, recent computational and experimental studies suggest that for many SNAr reactions, the mechanism may be more concerted than stepwise.[7]

Caption: Generalized SNAr mechanism at the C4 position.

The displacement of the chlorine atom by nitrogen nucleophiles is a widely employed transformation. A prominent example is the synthesis of 4-morpholino-1,2,5-thiadiazol-3-ol, a key intermediate in the production of the β-blocker Timolol.[1][6]

Experimental Protocol: Synthesis of 4-morpholino-1,2,5-thiadiazol-3-ol [8]

-

To a solution of 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add morpholine (2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 110 °C and stir for 2 hours.

-

Cool the mixture to 0 °C and add water.

-

Acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from methanol to afford 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.

-

Subsequent hydrolysis of the remaining chloro group under basic conditions yields 4-morpholino-1,2,5-thiadiazol-3-ol.[3]

| Nucleophile | Product | Yield (%) | Reference |

| Morpholine | 4-morpholino-1,2,5-thiadiazol-3-ol | 88 | [8] |

| tert-Butylamine | 4-(tert-butylamino)-1,2,5-thiadiazol-3-ol | - | [1] |

Oxygen nucleophiles, such as alkoxides and phenoxides, readily displace the chlorine atom to form the corresponding ethers. This reaction is pivotal in the synthesis of Timolol, where the hydroxyl group of a propanolamine side chain displaces the chloro group of a related thiadiazole derivative.[1][6]

Experimental Protocol: O-Alkylation in Timolol Synthesis [1]

-

To a solution of this compound (1.0 eq) in a suitable solvent, add a base such as sodium hydroxide to form the corresponding alkoxide.

-

Add epichlorohydrin (1.1 eq) and heat the mixture to facilitate the nucleophilic substitution and epoxide formation.

-

The resulting epoxide can then be ring-opened with an amine (e.g., tert-butylamine) to yield the final β-amino alcohol product.

While less documented for this compound specifically, reactions of chlorothiadiazoles with sulfur nucleophiles are known. For instance, treatment of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with potassium thioacetate leads to the displacement of the aromatic chlorine, demonstrating the viability of S-nucleophiles in SNAr reactions on chloro-substituted aromatic systems.[9] It is anticipated that this compound would react similarly with thiols in the presence of a base to form the corresponding thioethers.

The chloro-substituent on the thiadiazole ring also opens the door to modern cross-coupling methodologies for the formation of carbon-carbon bonds. While direct reactions with carbanions can be challenging, palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are powerful tools for the arylation, vinylation, and alkynylation of halo-heterocycles.[10][11][12]

Studies on 3,4-dichloro-1,2,5-thiadiazole have demonstrated the feasibility of these transformations.[10] The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Caption: Potential Pd-catalyzed cross-coupling reactions.

General Protocol for Stille Coupling on a Dichlorothiadiazole Substrate [13]

-

To a solution of the chlorothiadiazole (1.0 eq) in anhydrous toluene, add the organostannane reagent (1.1 eq).

-

Add the palladium catalyst, such as Pd2(dba)3 (2 mol%), and a phosphine ligand, for example, P(o-tol)3 (4 mol%).

-

Heat the reaction mixture under an inert atmosphere at 90-110 °C for 12-16 hours.

-

After cooling, evaporate the solvent and purify the residue by column chromatography.

Reactivity of the Hydroxyl Group

The hydroxyl group at the C3 position offers a secondary site for functionalization. It can undergo typical reactions of alcohols, such as O-alkylation and acylation, providing another avenue for derivatization.

For instance, in the synthesis of Timolol, the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile.[1] It can also be acylated to form esters.

Reactivity of the 1,2,5-Thiadiazole Ring Itself

Beyond the functional groups, the thiadiazole ring can participate in several types of reactions, although these are often less common or require specific conditions.

Ring-Opening Reactions

The 1,2,5-thiadiazole ring can undergo cleavage under certain nucleophilic conditions, particularly with soft nucleophiles.[3] Attack at the sulfur atom can lead to ring-opening and the formation of 1,2-diimine derivatives.[3] The stability of the ring is dependent on the substituents and the reaction conditions. For example, 1,2,5-thiadiazole 1,1-dioxides are particularly susceptible to nucleophilic attack and subsequent ring-opening.[8]

Cycloaddition Reactions